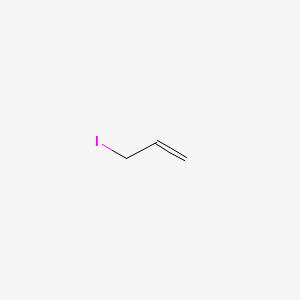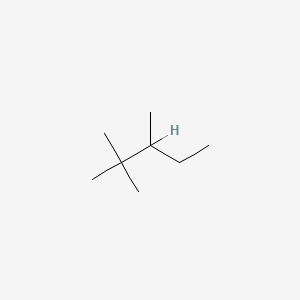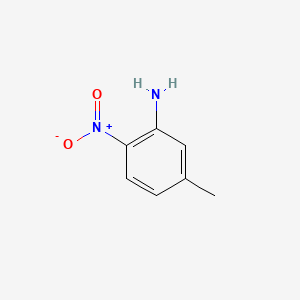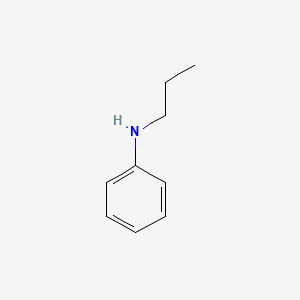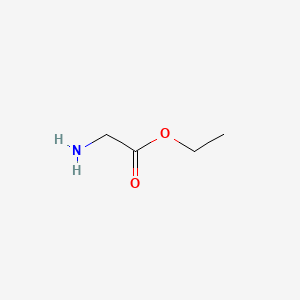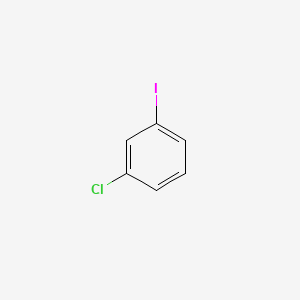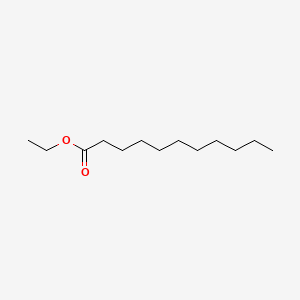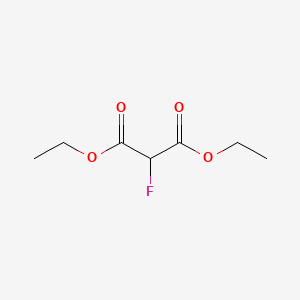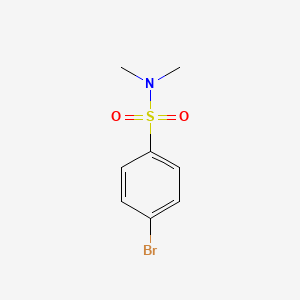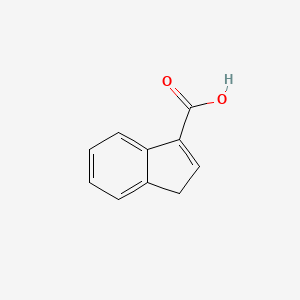![molecular formula C7H18N2O4Si B1293870 1-[3-(Trimethoxysilyl)propyl]harnstoff CAS No. 23843-64-3](/img/structure/B1293870.png)
1-[3-(Trimethoxysilyl)propyl]harnstoff
Übersicht
Beschreibung
1-[3-(Trimethoxysilyl)propyl]urea is a urea-based surface modifying agent primarily used for forming self-assembled monolayers (SAMs) on various substrates . This compound is known for its ability to immobilize surface atoms by forming a ligand, making it a valuable tool in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
1-[3-(Trimethoxysilyl)propyl]urea has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 1-[3-(Trimethoxysilyl)propyl]urea is the surface atoms of various substrates . This compound is a surface modifying agent, and it is mainly utilized to immobilize these surface atoms by forming a ligand .
Mode of Action
1-[3-(Trimethoxysilyl)propyl]urea interacts with its targets by forming self-assembled monolayers (SAMs) on a variety of substrates . This interaction results in the immobilization of the surface atoms, which are then held in place by the ligand formed by the compound .
Result of Action
The molecular and cellular effects of 1-[3-(Trimethoxysilyl)propyl]urea’s action primarily involve the modification of substrate surfaces. By forming SAMs and immobilizing surface atoms, the compound can alter the surface properties of the substrate . This can have various effects depending on the specific substrate and application.
Biochemische Analyse
Biochemical Properties
1-[3-(Trimethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form self-assembled monolayers. This property is particularly useful in the immobilization of surface enzymes and nanoparticles . . The nature of these interactions involves the formation of a ligand that stabilizes the surface atoms, thereby enhancing the efficiency of biochemical reactions.
Cellular Effects
The effects of 1-[3-(Trimethoxysilyl)propyl]urea on various types of cells and cellular processes are profound. This compound influences cell function by modifying the surface properties of cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the silanization of ceria using 1-[3-(Trimethoxysilyl)propyl]urea can lead to enhanced cellular uptake and improved therapeutic outcomes .
Molecular Mechanism
At the molecular level, 1-[3-(Trimethoxysilyl)propyl]urea exerts its effects through binding interactions with biomolecules. The compound forms self-assembled monolayers that act as a platform for the immobilization of surface enzymes and nanoparticles . This process involves the formation of a ligand that stabilizes the surface atoms, leading to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Trimethoxysilyl)propyl]urea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(Trimethoxysilyl)propyl]urea capped magnetic nanoparticles can be used as catalyst supports for extended periods without significant loss of activity
Dosage Effects in Animal Models
The effects of 1-[3-(Trimethoxysilyl)propyl]urea vary with different dosages in animal models. At lower doses, the compound can enhance the immobilization of surface enzymes and nanoparticles, leading to improved therapeutic outcomes . At higher doses, there may be toxic or adverse effects, which necessitate careful dosage optimization in animal studies .
Metabolic Pathways
1-[3-(Trimethoxysilyl)propyl]urea is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form self-assembled monolayers allows it to influence metabolic flux and metabolite levels . For instance, the silanization of ceria using 1-[3-(Trimethoxysilyl)propyl]urea can alter the metabolic pathways of cells, leading to enhanced therapeutic outcomes .
Transport and Distribution
The transport and distribution of 1-[3-(Trimethoxysilyl)propyl]urea within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound’s ability to form self-assembled monolayers allows it to be efficiently transported and localized within specific cellular compartments . This property is particularly useful in the targeted delivery of therapeutic agents.
Subcellular Localization
1-[3-(Trimethoxysilyl)propyl]urea is localized within specific subcellular compartments, which influences its activity and function. The compound’s ability to form self-assembled monolayers allows it to be directed to specific organelles through targeting signals and post-translational modifications . This property enhances the compound’s effectiveness in biochemical applications.
Vorbereitungsmethoden
The synthesis of 1-[3-(Trimethoxysilyl)propyl]urea typically involves the reaction of silane trimethanol with urea or urethane under appropriate temperature and reaction conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods often involve large-scale reactions in well-ventilated environments to prevent the accumulation of vapors .
Analyse Chemischer Reaktionen
1-[3-(Trimethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Condensation Reactions: The hydrolyzed product can undergo condensation reactions to form cross-linked networks.
Common reagents used in these reactions include water, acids, and bases, depending on the desired outcome . The major products formed from these reactions are typically silanol or siloxane derivatives .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Trimethoxysilyl)propyl]urea is unique compared to other similar compounds due to its specific functional groups and applications. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Used for similar surface modification applications but with different functional groups.
(3-Aminopropyl)trimethoxysilane: Used for surface modification but with an amino group instead of a urea group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group, offering different reactivity and applications.
These compounds share some similarities in their ability to modify surfaces but differ in their specific functional groups and resulting applications .
Eigenschaften
IUPAC Name |
3-trimethoxysilylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVACOMKKELLCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074022 | |
| Record name | [3-(Trimethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23843-64-3 | |
| Record name | Ureidopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23843-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trimethoxysilylpropylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023843643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [3-(Trimethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trimethoxysilyl)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIMETHOXYSILYLPROPYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHD3X85U4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-[3-(Trimethoxysilyl)propyl]urea acts as a bridge between inorganic and organic materials. [, , , , , , , , ] This molecule possesses a trimethoxysilyl group that can hydrolyze and condense with hydroxyl groups present on various surfaces, such as silica, clay minerals, and metal oxides. [, , , , , , ] Simultaneously, its urea group can interact with organic polymers or molecules via hydrogen bonding or chemical reactions. [, , , , , , , ] This dual functionality allows TMSPU to improve the compatibility and dispersion of inorganic fillers within an organic matrix, ultimately influencing the material's properties like mechanical strength, dielectric performance, and self-healing ability. [, , , , , , , ]
ANone: 1-[3-(Trimethoxysilyl)propyl]urea has the molecular formula C₇H₁₈N₂O₄Si and a molecular weight of 222.33 g/mol. Spectroscopic data confirms its structure:
- FTIR: Characteristic peaks are observed for N-H stretching, C=O stretching of the urea group, Si-O stretching, and C-H stretching vibrations. [, , , ]
A: 1-[3-(Trimethoxysilyl)propyl]urea exhibits compatibility with a range of materials, including polymers like polypropylene and polydimethylsiloxane, as well as inorganic materials like silica, graphene oxide, and carbon nanotubes. [, , , , , , ] Its stability under various conditions makes it suitable for different applications:
- Dielectric Nanocomposites: TMSPU-modified silica nanoparticles in polypropylene/ethylene-octene-copolymer blends enhance dielectric properties by influencing nanoparticle dispersion and charge trapping. []
- Flexible Sensors: TMSPU facilitates the fabrication of self-healing flexible strain sensors with tunable sensitivity by improving the dispersion of conductive fillers like graphene oxide and carbon nanotubes within a polymer matrix. []
- Adsorbent Materials: TMSPU modification of sepiolite clay enhances its adsorption capacity for heavy metal ions like Fe(III) and Mn(II) from aqueous solutions. This modification improves the material's performance across different pH and temperature conditions. []
- Antiviral Coatings: TMSPU polymerization forms thin durable coatings on surfaces like polycarbonate. These coatings can be further modified for controlled release of antiviral agents like activated chlorine and thymol, enhancing their effectiveness against viruses. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


